molecular formula C17H21N3O3 B7707043 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one CAS No. 850761-66-9

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one

Cat. No.: B7707043
CAS No.: 850761-66-9
M. Wt: 315.37 g/mol
InChI Key: ODSYZVWQYJLMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a propan-1-one chain terminating in a piperidine ring.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-14-7-5-13(6-8-14)17-18-15(23-19-17)9-10-16(21)20-11-3-2-4-12-20/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSYZVWQYJLMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325654
Record name 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850761-66-9
Record name 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the piperidine moiety is often added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while nucleophilic substitution on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study demonstrated that similar oxadiazole derivatives possess antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways . These findings suggest that 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one could be a candidate for developing new antimicrobial agents.

Neuropharmacological Effects

The piperidine moiety in the compound is known for its neuroactive properties. Research has shown that piperidine derivatives can act as potential anxiolytics or antidepressants. The incorporation of the oxadiazole ring may enhance these effects by modulating neurotransmitter systems . Preliminary studies on related compounds indicate promising results in animal models for anxiety and depression.

Organic Electronics

The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics. Their ability to form stable films and their high thermal stability are advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The methoxy group can also improve charge transport properties, making this compound a candidate for further exploration in electronic applications.

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells) and exhibited IC50 values comparable to standard chemotherapeutic agents. The mechanism was attributed to cell cycle arrest and apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, differing primarily in substituents and heterocyclic arrangements:

Compound Name / Identifier Key Structural Differences Molecular Weight (g/mol) Biological Activity/Properties
Target Compound 4-Methoxyphenyl, piperidine-propanone chain ~341.39 Not explicitly reported (structural analogs suggest potential bioactivity)
1-[4-(Methylsulfonyl)-1-piperazinyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-propanone Pyridinyl substituent (electron-withdrawing), piperazine with methylsulfonyl group ~418.47 Enhanced solubility (sulfonyl group); potential kinase inhibition
4-(3-(1-{[3-(2-Methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide Sulfonamide group, methoxyethoxy substituent ~527.54 Likely improved metabolic stability (sulfonamide)
Triazole derivatives (e.g., [α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyl dithiocarbamate) Triazole instead of oxadiazole, dithiocarbamate side chain ~405.50 Fungicidal activity, plant growth regulation
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Isopropyl substituent, methylsulfonylphenyl-pyridinyl moiety ~510.59 Increased lipophilicity (isopropyl)

Electronic and Solubility Effects

  • 4-Methoxyphenyl vs. In contrast, the pyridinyl group (electron-withdrawing) may improve hydrogen-bonding capacity but reduce solubility in nonpolar environments .
  • Sulfonamide/Sulfonyl Groups () : These groups significantly enhance water solubility and metabolic stability compared to the target compound’s methoxy and piperidine groups .
  • Triazole vs. Oxadiazole () : Triazoles are more resistant to hydrolysis, which may improve in vivo stability, whereas oxadiazoles offer distinct electronic profiles for target binding .

Biological Activity

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one, often referred to as a derivative of oxadiazole and piperidine, has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups that contribute to its pharmacological potential.

Chemical Structure and Properties

  • IUPAC Name : 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one
  • Molecular Formula : C22H23ClN4O3
  • Molecular Weight : 426.9 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, a study evaluated various oxadiazoles for their radical scavenging activity using the DPPH assay. The results showed that at a concentration of 25 µM, these compounds achieved radical scavenging rates between 32.0% to 87.3%, outperforming ascorbic acid in some cases .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain oxadiazole derivatives can inhibit inflammation. In a carrageenan-induced paw edema model, these compounds showed significant edema reduction ranging from 23.6% to 82.3% compared to the reference drug Indomethacin .

Antimicrobial Activity

The compound has been tested against various bacterial strains and displayed notable antibacterial activity. For example, it was found effective against Gram-positive and Gram-negative bacteria in disc diffusion assays . The mechanism is believed to involve the inhibition of bacterial growth through interference with cellular processes.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that derivatives containing the oxadiazole moiety had IC50 values significantly lower than standard inhibitors, suggesting strong enzyme inhibitory potential .

Case Studies and Research Findings

A series of studies have been conducted to explore the pharmacological effects of this compound:

  • Study on Antioxidant Activity :
    • Method : DPPH radical scavenging assay.
    • Results : Compounds exhibited significant antioxidant activity with percentages comparable to established antioxidants like ascorbic acid.
  • Anti-inflammatory Study :
    • Method : Carrageenan-induced paw edema model.
    • Results : Significant reduction in paw swelling was observed with certain derivatives.
  • Antimicrobial Testing :
    • Method : Agar disc diffusion method against S. aureus and E. coli.
    • Results : The compound showed considerable inhibition zones, indicating effective antimicrobial properties.
  • Enzyme Inhibition Assays :
    • Method : AChE and urease inhibition assays.
    • Results : The synthesized compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM for AChE inhibition, showcasing their potential as therapeutic agents .

Summary Table of Biological Activities

Biological ActivityMethodologyResults/Findings
AntioxidantDPPH Radical Scavenging32.0% - 87.3% scavenging at 25 µM
Anti-inflammatoryCarrageenan-induced edemaEdema inhibition: 23.6% - 82.3%
AntimicrobialDisc diffusion against bacterial strainsEffective against S. aureus and E. coli
Enzyme InhibitionAChE and urease assaysIC50 values: 0.63 µM - 6.28 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.